9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-15-9-7-14(8-10-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWMUOMZHYAMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxyphenyl and methylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that purine derivatives like 9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit significant antiviral properties. Research has shown that these compounds can inhibit viral replication through various mechanisms, including interference with viral polymerases and modulation of host immune responses. For instance, derivatives have demonstrated activity against RNA viruses, showcasing their potential in developing antiviral therapies .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Several studies have reported that purine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. For example, a study highlighted that certain purine derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
In addition to antiviral and anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inflammatory pathways by blocking the production of pro-inflammatory cytokines and modulating immune cell activity . This makes them potential candidates for treating inflammatory diseases.
Study 1: Antiviral Activity Against Influenza Virus
A study conducted on the antiviral properties of purine derivatives showed that 9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibited significant inhibitory effects on the influenza virus with an EC50 value of 12 μM. This suggests a promising role in developing antiviral agents targeting influenza .
Study 2: Anticancer Efficacy in Breast Cancer Models
In vitro studies using breast cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 10 μM. Mechanistic studies revealed that treatment led to increased apoptosis rates and decreased proliferation markers .
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Ethoxy vs. Methoxy: The ethoxy group (larger than methoxy) at position 9 could enhance lipophilicity, impacting membrane permeability .
Synthetic Accessibility :
- Compounds with smaller substituents (e.g., methyl at position 2, as in ) are easier to synthesize at scale, whereas bulkier groups (e.g., cyclohexyl in ) require advanced functionalization steps .
The 6-carboxamide group in all analogs is a critical pharmacophore for hydrogen bonding, a feature shared with kinase inhibitors and antiviral agents.
Biological Activity
9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
- IUPAC Name : 9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Molecular Formula : C20H17N5O3
- Molecular Weight : 375.38 g/mol
- CAS Number : 869069-60-3
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that purine derivatives can exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G1 phase |
These results suggest that the compound may act by targeting key signaling pathways involved in cancer progression.
Neuroprotective Effects
In addition to its anticancer properties, 9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases:
| Model | Effect Observed | Reference |
|---|---|---|
| Mouse model of Alzheimer's | Reduction in amyloid plaque formation | |
| Rat model of Parkinson's | Decreased neuroinflammation and oxidative stress |
These findings indicate that the compound may modulate neuroinflammatory responses and oxidative stress, which are critical factors in neurodegeneration.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The purine structure suggests potential inhibition of enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair.
- Signal Transduction Modulation : The compound may interfere with key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis through the activation of caspases, leading to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer showed a significant reduction in tumor size after treatment with the compound combined with standard chemotherapy.
- Neuroprotection in Alzheimer's Disease : In a preclinical study, administration of the compound led to improved cognitive function and reduced neurodegeneration markers in a transgenic mouse model.
Q & A
Q. What synthetic strategies are effective for constructing the purine core in this compound?
The purine core can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine derivatives can react with arylboronic acids (e.g., 4-substituted phenylboronic acids) in the presence of Pd(PPh₃)₄ and K₂CO₃ under reflux conditions. This method allows regioselective introduction of substituents at the 6-position of the purine scaffold . Spiro ring systems, such as those observed in related purine analogs, may require cyclization reactions using ketone intermediates and amine derivatives to form fused heterocycles .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches from the 8-oxo group and carboxamide) .
- Ultraviolet-visible (UV-Vis) spectroscopy : Detects π→π* transitions in aromatic systems, aiding in structural validation .
- Elemental analysis : Confirms empirical formula accuracy .
- High-performance liquid chromatography (HPLC) : Assesses purity (>99% for radiolabeled analogs) and retention time consistency under standardized conditions (e.g., SMD-TFA05 method) .
Advanced Research Questions
Q. How can researchers investigate metabolic pathways using in vitro models?
Metabolic stability and enzyme interactions can be studied via:
- Human liver microsomes (HLM) : Incubate the compound with HL-mix (pooled microsomes) to identify CYP450-mediated oxidation or hydrolysis. Monitor metabolites using HPLC coupled with mass spectrometry (LC-MS) .
- Recombinant CYP isoforms : Screen for specific enzyme involvement (e.g., CYP1A2, CYP2C8) using recombinant human CYPs and quantify metabolite formation via radiometric detection for radiolabeled analogs .
Q. What role do substituents like the 4-ethoxyphenyl group play in biological activity?
Substituent effects can be probed through:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified ethoxyphenyl groups (e.g., halogenation, alkyl chain variation) and evaluate potency in target assays (e.g., receptor binding). For example, 4-ethoxyphenyl derivatives in related compounds (e.g., apricoxib) enhance solubility and target engagement .
- Molecular docking : Compare binding affinities of analogs with and without the 4-ethoxyphenyl group using computational models of target proteins .
Q. How can structural modifications improve solubility or pharmacokinetics?
Strategies include:
- Polar group introduction : Replace the 3-methylphenyl group with morpholine or oxetane-containing moieties to enhance aqueous solubility, as seen in diazaspirodecane analogs .
- Prodrug approaches : Synthesize ester derivatives (e.g., methyl or ethyl esters) of the carboxamide group to improve bioavailability, followed by enzymatic hydrolysis in vivo .
Data Contradictions and Resolution
- Synthetic routes : uses ketone intermediates for spiro ring formation, while employs Suzuki coupling for aryl group introduction. These methods are complementary and context-dependent, reflecting divergent synthetic goals (e.g., core vs. substituent modification).
- Metabolic stability : highlights CYP-mediated metabolism, but extrapolation to the target compound requires validation due to structural differences (e.g., absence of a 2-chlorophenyl group in the target).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
